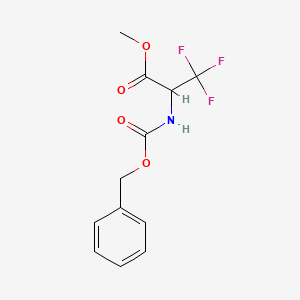

methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate

Description

Methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate is a chiral α-amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a trifluoromethyl (-CF₃) substituent at the β-position. The (2R) stereochemistry is critical for its enantioselective interactions in synthetic applications, particularly in the construction of bioactive molecules like isoquinolone derivatives .

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHMLACUUBNDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: L-Serine Methyl Ester

L-Serine methyl ester serves as a chiral pool starting material due to its native (2S) configuration. To achieve the target (2R) stereochemistry, inversion via Mitsunobu reaction or enzymatic resolution is employed.

Hydroxyl-to-Trifluoromethyl Conversion

The hydroxyl group at C3 is converted to a trifluoromethyl group via a two-step halogenation-fluorination sequence :

-

Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane forms the mesylate.

-

Nucleophilic Trifluoromethylation : Reaction with potassium trifluoromethyl sulfonate (CF3SO2K) in the presence of a copper(I) catalyst (e.g., CuI) yields the trifluoromethyl intermediate.

Reaction Conditions :

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF)

-

Yield: 60–70%

Amino Group Protection

The free amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

-

Base: Aqueous sodium bicarbonate (NaHCO3)

-

Solvent: Tetrahydrofuran (THF)/water

-

Yield: >90%

Product : Methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoropropanoate.

Method 2: Aziridine Ring-Opening Strategy

Aziridine Formation from Serine Derivatives

D- or L-Serine methyl ester is converted to aziridine-2-carboxylates via intramolecular cyclization :

-

Amino Protection : Cbz protection of the amino group.

-

Hydroxyl Activation : Mesylation or tosylation of the C3 hydroxyl.

-

Cyclization : Treatment with a base (e.g., K2CO3) forms the aziridine ring.

Intermediate : (R)- or (S)-Methyl 1-benzyloxycarbonylaziridine-2-carboxylate.

Trifluoromethyl Group Introduction via Aziridine Opening

The aziridine ring is opened using trifluoromethyl copper (CuCF3) , generated in situ from CF3SiMe3 and CuI:

-

Mechanism : Nucleophilic attack at the less substituted carbon of the aziridine.

-

Stereochemistry : Retention of configuration at C2 due to the rigid transition state.

Reaction Conditions :

-

Temperature: 0°C to room temperature

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Yield: 50–60%

Method 3: Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

A chiral oxazolidinone auxiliary directs the stereoselective formation of the C2 center:

-

Acylation : 3,3,3-Trifluoropropanoic acid is coupled to the auxiliary.

-

Alkylation : Diastereoselective alkylation installs the amino group.

-

Auxiliary Removal : Hydrolysis or transesterification yields the free acid.

-

Esterification and Protection : Methyl ester formation and Cbz protection.

Advantage : High enantiomeric excess (ee > 98%).

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Serine Substitution | L-Serine | CF3SO2K/CuI | 60–70 | 85–90 | Moderate |

| Aziridine Opening | D-Serine | CuCF3 ring-opening | 50–60 | 95–99 | Low |

| Evans Auxiliary | Propanoic acid | Oxazolidinone alkylation | 70–80 | >98 | High |

Experimental Protocols and Optimization

Critical Parameters for Trifluoromethylation

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to remove the Cbz group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroalanine derivatives, while reduction can produce alanine derivatives.

Scientific Research Applications

Recent studies have indicated that methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate exhibits significant biological activities:

- Anticancer Properties : Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating IC50 values in the low micromolar range .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Anticancer Activity

In a study published in the journal Molecules, methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate was evaluated for its anticancer efficacy against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Key findings include:

- Cell Line Tested : MCF-7 and HCT-116

- IC50 Values : Ranged from 1.9 to 7.5 μg/mL

- Mechanism of Action : Induction of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Antimicrobial Studies

Another study focused on the antimicrobial properties of methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate. The compound was tested against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus

- Results : Showed significant inhibition of bacterial growth at concentrations lower than traditionally used antibiotics .

Summary of Findings

| Application | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 and HCT-116 cells; IC50 values between 1.9–7.5 μg/mL |

| Antimicrobial Activity | Effective against E. coli and S. aureus; potential for further development |

Mechanism of Action

The mechanism of action of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to derivatives with modifications in protecting groups, substituents on the isoquinoline core, and stereochemistry. Key examples include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

Protecting Groups: Cbz vs. Boc: The tert-butoxycarbonyl (Boc) group (e.g., in 3k) offers acid-labile protection, whereas Cbz is stable under acidic conditions but cleavable via hydrogenolysis . Boc derivatives (e.g., 3k, 3m) generally exhibit higher yields (85–89%) compared to Cbz analogs (73–83%) due to reduced steric hindrance . Benzamido Group: The benzamido derivative () lacks the methyl ester, resulting in a free carboxylic acid, which alters solubility and reactivity in coupling reactions .

Substituent Effects: Electron-Withdrawing Groups: Nitro (e.g., 3l, 3j) and trifluoromethylsulfonyloxy (4n, 4l) groups enhance electrophilicity, facilitating annulation reactions but lowering melting points (e.g., 3l: 207–209°C vs. 4n: 134–136°C) .

Physical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Key Observations :

- ¹⁹F NMR : All trifluoromethyl-containing compounds show characteristic singlets near −73 ppm, with split signals (e.g., −73.69 and −73.89 ppm in 4l) indicating electronic perturbations from sulfonyloxy groups .

- Elemental Analysis: Minor deviations (e.g., 3b: ΔC = −0.12%) suggest high purity, while larger discrepancies (e.g., 4l: ΔN = −0.01%) may reflect hygroscopicity or residual solvents .

Biological Activity

Methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14F3N1O4

- Molecular Weight : 303.25 g/mol

- CAS Number : 7600-00-0

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The benzyloxycarbonyl group serves as a protective moiety that can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the benzyloxycarbonyl group may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

2. Enzyme Inhibition

Compounds structurally related to methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate have been studied for their ability to inhibit various enzymes, including proteases and kinases. The trifluoromethyl group is hypothesized to play a crucial role in binding affinity due to its electron-withdrawing properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies

- A study assessed the antimicrobial efficacy of methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 1.49 to 5.95 µM against Gram-positive bacteria, indicating significant antimicrobial potential .

- Enzyme Inhibition

- Cytotoxic Effects

Q & A

Q. What are the recommended synthetic routes for methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoropropanoate, and what critical reaction conditions optimize yield and purity?

The synthesis typically involves coupling the benzyloxycarbonyl (Cbz) group to a trifluoropropanoate backbone. Key steps include:

- Trifluoromethylation : Use trifluoroacetic acid or derivatives to introduce the CF₃ group .

- Coupling reactions : Employ carbodiimide reagents (e.g., EDC·HCl) with HOBt as a coupling agent to attach the Cbz-protected amino group .

- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) under anhydrous conditions at 0–25°C improves reaction efficiency .

- Chiral resolution : Enzymatic or chromatographic methods (e.g., chiral HPLC) ensure enantiomeric purity of the (2R)-configured product .

Q. How can the structural integrity and enantiomeric purity of this compound be validated experimentally?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P2₁, cell parameters: a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of the Cbz group (δ ~7.3 ppm for aromatic protons) and trifluoromethyl (δ ~120 ppm for ¹⁹F NMR) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands .

- Chiral chromatography : Compare retention times with racemic mixtures to verify >99% enantiomeric excess .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

- Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous media; store in anhydrous solvents (e.g., THF) at −20°C .

- Light and temperature : Protect from UV light and avoid prolonged exposure to temperatures >25°C to prevent racemization or decomposition .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of fluorinated intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, particularly at the CF₃ and ester groups .

- Molecular docking : Simulate binding affinities with enzymes (e.g., proteases or kinases) by modeling hydrogen bonds between the Cbz group and active-site residues .

- Kinetic studies : Use QM/MM simulations to explore hydrolysis rates under varying pH conditions .

Q. What strategies address contradictions in reported synthetic yields for enantioselective routes?

- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) to improve stereochemical outcomes .

- Reaction monitoring : Employ in-situ IR or LC-MS to identify side products (e.g., diastereomers or hydrolyzed acids) .

- Solvent effects : Compare polar aprotic (DMF) vs. non-polar solvents (toluene) to minimize racemization during coupling .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and bioactivity in medicinal chemistry applications?

- Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life .

- Bioavailability : Fluorine’s electronegativity improves membrane permeability, as demonstrated in analogues with logP values ~2.5–3.0 .

- Target engagement : Fluorine-specific interactions (e.g., halogen bonds) enhance binding to hydrophobic enzyme pockets .

Q. What analytical techniques resolve discrepancies in stereochemical assignments reported for similar trifluoropropanoate derivatives?

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via distinct Cotton effects in the 1500–1800 cm⁻¹ range .

- X-ray anomalous dispersion : Use synchrotron radiation to resolve absolute configuration for crystals with heavy atoms (e.g., bromine-substituted analogues) .

- Dynamic NMR : Detect slow conformational exchanges in diastereomers using variable-temperature ¹⁹F NMR .

Q. What are the mechanistic implications of pH-dependent hydrolysis pathways for this compound?

- Acidic conditions : Protonation of the ester carbonyl accelerates cleavage to 2-(benzyloxycarbonylamino)-3,3,3-trifluoropropanoic acid .

- Basic conditions : Hydroxide attack at the ester group yields the carboxylate, with rate constants dependent on steric hindrance from the CF₃ group .

- Catalysis : Metal ions (e.g., Zn²⁺) or enzymes (e.g., esterases) can modulate hydrolysis rates, relevant for prodrug design .

Methodological Resources

- Synthetic protocols : Optimized procedures from , and 22.

- Crystallographic data : CCDC 2108000 for structural validation .

- Safety guidelines : Combi-Blocks Inc. recommendations for fluorinated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.